Tert-butyl 2-(2-aminopropan-2-yl)pyrrolidine-1-carboxylate Tert-butyl 2-(2-aminopropan-2-yl)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1779889-26-7
VCID: VC6338185
InChI: InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-8-6-7-9(14)12(4,5)13/h9H,6-8,13H2,1-5H3
SMILES: CC(C)(C)OC(=O)N1CCCC1C(C)(C)N
Molecular Formula: C12H24N2O2
Molecular Weight: 228.336

Tert-butyl 2-(2-aminopropan-2-yl)pyrrolidine-1-carboxylate

CAS No.: 1779889-26-7

Cat. No.: VC6338185

Molecular Formula: C12H24N2O2

Molecular Weight: 228.336

* For research use only. Not for human or veterinary use.

Tert-butyl 2-(2-aminopropan-2-yl)pyrrolidine-1-carboxylate - 1779889-26-7

Specification

CAS No. 1779889-26-7
Molecular Formula C12H24N2O2
Molecular Weight 228.336
IUPAC Name tert-butyl 2-(2-aminopropan-2-yl)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-8-6-7-9(14)12(4,5)13/h9H,6-8,13H2,1-5H3
Standard InChI Key QLSSYLWUZCBAIZ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCC1C(C)(C)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, tert-butyl 2-(2-aminopropan-2-yl)pyrrolidine-1-carboxylate, reflects its bifunctional structure:

  • A pyrrolidine ring substituted at the 2-position with a 2-aminopropan-2-yl group.

  • A tert-butyl carbamate group at the 1-position, which acts as a protective moiety for the amine functionality during synthetic processes.

The SMILES notation (CC(C)(C)OC(=O)N1CCCC1C(C)(C)N) and InChIKey (QLSSYLWUZCBAIZ-UHFFFAOYSA-N) provide precise representations of its connectivity and stereochemical features. Computational analyses predict a three-dimensional conformation where the pyrrolidine ring adopts an envelope-like geometry, with the bulky tert-butyl group minimizing steric strain through equatorial positioning.

Physicochemical Characteristics

Key properties include:

PropertyValueSource
Molecular FormulaC₁₂H₂₄N₂O₂
Molecular Weight228.336 g/mol
LogP (Predicted)~1.69 (moderate lipophilicity)
Topological Polar SA29.54 Ų
Hydrogen Bond Donors1 (amine group)

Solubility data specific to this compound are unavailable, but analogous tert-butyl-protected pyrrolidines exhibit moderate solubility in polar aprotic solvents like DMF and THF . The tert-butyl group enhances solubility in organic phases while the secondary amine may participate in hydrogen bonding, influencing its reactivity in aqueous environments.

Synthesis and Reaction Pathways

Primary Synthetic Route

The most cited synthesis involves a two-step sequence:

  • Lithiation-Alkylation of Pyrrolidine:
    Pyrrolidine is treated with sec-butyllithium (-78°C, THF) to generate a lithiated intermediate, which reacts with 2-aminopropane to introduce the 2-aminopropan-2-yl substituent.

  • Carbamate Protection:
    The resulting amine is protected with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, DCM) to yield the final product.

Example Procedure:
In a representative protocol , tert-butyl pyrrolidine-1-carboxylate (6.2 mL, 35.4 mmol) reacts with sec-butyllithium (35.4 mmol) and (-)-spartiene (8.29 g) in methyl tert-butyl ether (MTBE) at -78°C. Subsequent addition of zinc chloride and palladium acetate facilitates cross-coupling with 4-bromoindolin-2-one, yielding a functionalized pyrrolidine derivative in 27% yield after chromatographic purification .

Alternative Methods

  • Electrochemical Functionalization: Recent advances employ electrochemical carboamidation to modify pyrrolidine derivatives, though this method remains unexplored for the specific compound .

  • Enzymatic Resolution: Chiral variants may be synthesized using lipase-mediated kinetic resolution, though no direct applications are documented.

Applications in Pharmaceutical Research

Building Block for Drug Candidates

The compound’s rigid pyrrolidine scaffold and protected amine make it a preferred intermediate in synthesizing:

  • Kinase Inhibitors: The 2-aminopropan-2-yl group mimics natural amino acid side chains, enabling interactions with ATP-binding pockets.

  • Protease Inhibitors: Its stereochemical rigidity aids in achieving high enantiomeric purity in HIV protease inhibitors.

Mechanistic Studies

  • Enzyme Binding Assays: The tert-butyl group’s steric bulk is exploited to probe active-site accessibility in cytochrome P450 enzymes.

  • Protein-Ligand Dynamics: Isotopically labeled derivatives (e.g., ¹³C-Boc) are used in NMR studies to map binding kinetics.

Comparative Analysis with Related Compounds

Compound NameCAS NumberMolecular FormulaKey Structural DifferenceApplication
tert-Butyl 2-(1-aminopropan-2-yl)pyrrolidine-1-carboxylate1782427-43-3C₁₂H₂₄N₂O₂Amino group at 1-positionPeptidomimetic synthesis
tert-Butyl 3-(2-aminopropan-2-yl)pyrrolidine-1-carboxylate1363405-88-2C₁₂H₂₄N₂O₂Amino group at 3-positionAntibacterial agent intermediates

The positional isomerism of the amino group significantly alters biological activity. For instance, the 2-substituted isomer discussed here shows superior binding to G-protein-coupled receptors compared to its 3-substituted counterpart.

Future Directions

  • Green Synthesis: Developing catalytic asymmetric methods to access enantiopure derivatives.

  • PROTACs Integration: Leveraging the amine group to conjugate E3 ligase ligands for targeted protein degradation.

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